1-Phenyluracil
Overview
Description
1-Phenyluracil, also known as mephentermine, is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. It has been subject to extensive scientific research in various fields. It has also been mentioned in the context of herbicidal phenyluracils .
Molecular Structure Analysis
While specific information on the molecular structure analysis of 1-Phenyluracil was not found, it’s important to note that molecular structure characterization often involves techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .
Scientific Research Applications
Chemotherapeutic Applications : 1-Phenyluracil derivatives have been studied for their potential in cancer treatment. For example, derivatives such as 1-phenyl-5, 6-diaminouracil and 1-phenyl-6-aminouracil have been synthesized and evaluated for anti-cancer properties (Kishikawa & Yuki, 1966).
Treatment of Allergic Skin Diseases : Novel 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure have been designed for treating allergic skin diseases. These compounds demonstrated potent anti-inflammatory activity and were effective against hapten-induced contact hypersensitivity reaction in mice (Tobe et al., 2016).
Prodrug Research : 1-Phenyluracil derivatives have been investigated as prodrugs of 5-fluorouracil, a well-known chemotherapeutic agent. Studies focused on the hydrolysis kinetics, lipophilicity, and solubility of various 1-carbamoyl derivatives of 5-fluorouracil (Buur & Bundgaard, 1985).
Anticancer and Antibacterial Agents : 2-Phenyl 1,3-benzodioxole derivatives, including 1-phenyluracil-based compounds, have been synthesized and evaluated for their anticancer, DNA binding, and antibacterial potential (Gupta et al., 2016).
Synthesis of Antitumor Agents : 1-Phenyluracil derivatives have been used as intermediates in the synthesis of new thiophene and pyrazole derivatives with significant in vitro and in vivo antitumor activity (Fadda et al., 2012).
Anti-HIV Agents : Research has been conducted on the synthesis and antiviral activity of deoxy analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, which demonstrated potent and selective anti-HIV-1 activity (Tanaka et al., 1992).
Synthesis of Modified Nucleobases : Microwave-assisted methods have been used for synthesizing modified uracil and cytosine nucleobases, including 1-phenyluracil derivatives. These compounds have applications in biology and pharmaceuticals (Burgula et al., 2012).
Future Directions
While specific future directions for 1-Phenyluracil were not found in the search results, it’s important to note that future research often involves understanding the potential applications of the compound, identifying areas where further study is needed, and exploring innovative ways to utilize the compound .
properties
IUPAC Name |
1-phenylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXKKNILLDRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175596 | |
Record name | 1-Phenyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyluracil | |
CAS RN |
21321-07-3 | |
Record name | 1-Phenyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021321073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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